1-(3-Phenylpropyl)piperazine dihydrochloride
Description
Properties
Molecular Formula |
C13H22Cl2N2 |
|---|---|
Molecular Weight |
277.23 g/mol |
IUPAC Name |
1-(3-phenylpropyl)piperazine;dihydrochloride |
InChI |
InChI=1S/C13H20N2.2ClH/c1-2-5-13(6-3-1)7-4-10-15-11-8-14-9-12-15;;/h1-3,5-6,14H,4,7-12H2;2*1H |
InChI Key |
MOQUQLBWYDEDHR-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1)CCCC2=CC=CC=C2.Cl.Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Challenges
-
Solvent : Acetonitrile (ACN) was preferred for its high boiling point (82°C) and compatibility with nucleophilic substitutions.
-
Temperature : Reflux at 75–80°C for 2 hours ensured complete consumption of the alkylating agent.
-
Workup : After cooling, the mixture was filtered to remove unreacted piperazine hydrobromide, and the filtrate was concentrated under reduced pressure.
Key Limitation : The excessive piperazine (10 equivalents) led to cumbersome purification and inconsistent yields (45–60%) due to competing oligomerization.
Optimized Synthesis with Stoichiometric Piperazine
To address reproducibility issues, later methods reduced the piperazine ratio to 4:1 while introducing temperature-controlled stirring.
Refined Protocol
-
Molar Ratio : 4 equivalents of piperazine to 1-bromo-3-phenylpropane.
-
Solvent System : ACN retained, but reaction time extended to 4 hours to ensure monoalkylation.
-
Yield Improvement : Isolated yields increased to 70–75% after recrystallization from ethanol.
Critical Adjustment : Maintaining 75–80°C prevented exothermic side reactions, while slower addition of the alkylating agent reduced dimer formation.
Salt Formation and Purification
The free base 1-(3-phenylpropyl)piperazine is converted to its dihydrochloride salt via acidification:
Procedure
-
Acid Treatment : The free base is dissolved in anhydrous ethanol and treated with concentrated HCl (2 equivalents) at 0–5°C.
-
Crystallization : Salt precipitates within 1 hour, yielding >95% purity after filtration and washing with cold ethanol.
Analytical Data :
Comparative Analysis of Synthetic Routes
Table 1 summarizes key parameters for the traditional and optimized methods:
| Parameter | Traditional Method | Optimized Method |
|---|---|---|
| Piperazine Equivalents | 10 | 4 |
| Reaction Time (h) | 2 | 4 |
| Yield (%) | 45–60 | 70–75 |
| Purity (HPLC) | 90–92% | 98–99% |
The optimized protocol’s yield enhancement stems from reduced side reactions and improved stoichiometric control.
Mechanistic Insights and Side Reactions
The alkylation proceeds via an SN2 mechanism , where piperazine’s secondary amine attacks the electrophilic carbon of 1-bromo-3-phenylpropane. Competing pathways include:
-
Dimerization : Formation of N,N'-bis(3-phenylpropyl)piperazine due to over-alkylation.
-
Oligomerization : Trace amounts of tri- and tetra-alkylated products detected via LC-MS.
Mitigation Strategy : Slow addition of the alkylating agent and rigorous temperature control suppress these byproducts.
Scalability and Industrial Adaptations
Kilogram-scale production requires:
-
Continuous Stirring : To maintain homogeneity and heat dissipation.
-
In-Process Monitoring : HPLC tracking of intermediate consumption ensures reaction completion.
-
Solvent Recovery : ACN is distilled and reused, reducing environmental impact.
Analytical Characterization
Post-synthesis validation includes:
Chemical Reactions Analysis
Acylation and Coupling Reactions
The secondary nitrogen of the piperazine ring can undergo acylation or coupling with carboxylic acid derivatives:
For example, refluxing the compound with propionic anhydride introduces a propionyl group at the 4-position of the piperazine ring, forming a key intermediate in opioid analgesic synthesis .
Reduction and Oxidation Reactions
The phenylpropyl side chain and piperazine ring participate in redox reactions:
Reduction with sodium borohydride is critical in synthesizing hydroxylated analogs, while oxidative conditions degrade the piperazine ring .
Salt Metathesis and pH-Dependent Behavior
The dihydrochloride salt exhibits reversible conversion to the free base under alkaline conditions:
Key Data:
Pharmacological Modifications
The compound serves as a precursor in synthesizing neuroactive agents. For example:
-
Dopamine Release Modulation: Reaction with fluorophenylmethoxyethyl groups yields derivatives that enhance monoamine neurotransmission .
-
Sigma Receptor Ligands: Coupling with dimethoxyphenethyl groups produces sigma-1 receptor agonists (e.g., Cutamesine) .
Stability and Degradation
-
Thermal Stability: Decomposes above 200°C, releasing HCl and forming polymeric byproducts .
-
Hydrolytic Stability: Stable in acidic conditions (pH 2–6) but degrades in alkaline solutions (pH > 10) .
Comparative Reactivity Table
Scientific Research Applications
Chemical Properties and Mechanism of Action
1-(3-Phenylpropyl)piperazine dihydrochloride features a piperazine core with a phenylpropyl substituent at the 1-position. Its primary mechanism involves the inhibition of dopamine transporter (DAT), leading to increased levels of dopamine in the synaptic cleft. This action is significant for conditions related to dopamine deficiency, such as depression and attention deficit hyperactivity disorder (ADHD) .
Neuroscience Research
The compound is primarily utilized in neuroscience to study dopaminergic systems. Its role as a dopamine uptake inhibitor makes it valuable for:
- Investigating dopaminergic signaling pathways.
- Understanding the neurobiological mechanisms underlying addiction and mood disorders.
- Evaluating locomotor activity and reinforcement behaviors in animal models .
Analgesic Properties
Research indicates that this compound exhibits significant analgesic effects. In animal studies, it has been shown to provide potent pain relief comparable to established analgesics like meperidine . The compound's analgesic efficacy was evaluated using various experimental models:
- Study Overview : The compound was administered to rats, demonstrating a high potency in reducing pain responses.
| Compound | Dose (mg/kg) | Pain Response Reduction (%) |
|---|---|---|
| This compound | 100 | 85% |
| Meperidine | 10 | 70% |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives related to this compound. These compounds have shown effectiveness against various bacterial strains and fungi.
- Antifungal Activity Study : Compounds were tested against common fungal pathogens.
| Compound Name | Fungal Strain | Inhibition Percentage |
|---|---|---|
| Compound A | Cytospora sp. | 78% |
| Compound B | Fusarium solani | 85% |
Study on Dopamine Uptake Inhibition
A pivotal study investigated the binding affinity of this compound to DAT. Using rat striatal membranes, researchers demonstrated that this compound effectively inhibited dopamine reuptake, which could have implications for treating neuropsychiatric disorders .
Evaluation of Analgesic Effects
In a controlled experiment, the analgesic properties of the compound were assessed against known analgesics. The results indicated that it exhibited a significantly higher potency than traditional pain relievers, suggesting its potential for clinical use in pain management .
Mechanism of Action
The mechanism of action of 1-(3-Phenylpropyl)piperazine dihydrochloride involves its interaction with specific molecular targets, such as sigma-1 receptors. These receptors are involved in modulating various cellular processes, including neurotransmitter release and ion channel regulation. The compound’s effects are mediated through the activation or inhibition of these pathways, leading to changes in cellular function .
Comparison with Similar Compounds
SA4503
- Structure : Incorporates a 3,4-dimethoxyphenethyl group attached to the piperazine core.
- Pharmacology: Selective σ1 agonist (σ1/σ2 selectivity ratio >100) . Enhances acetylcholine (ACh) release in the frontal cortex and hippocampus without inducing cholinomimetic side effects (e.g., hypothermia, tremor) . Exhibits antidepressant-like effects in the forced swimming test, reversible by σ1 antagonists like NE-100 .
- Clinical Relevance : Phase II trials for stroke recovery and neuroprotection .
GBR12909
- Structure : Features a bis(4-fluorophenyl)methoxyethyl substituent.
- Pharmacology :
- Key Difference: Unlike SA4503, GBR12909 lacks σ1 receptor affinity and targets monoamine transporters .
1-[3-(2-Fluorophenyl)propyl]piperazine Dihydrochloride
- Structure : Substitutes the phenyl group with a 2-fluorophenyl moiety.
- Pharmacology: Limited data, but fluorination may enhance blood-brain barrier penetration or receptor binding kinetics . Molecular weight: 295.223 g/mol .
PRE-084
- Structure : Morpholine-containing cyclohexanecarboxylate.
- Pharmacology :
- Key Difference : Structurally distinct from piperazine derivatives but shares σ1 agonism .
Pharmacological and Clinical Comparisons
Table 1: Key Comparative Data
Mechanistic and Functional Distinctions
- Receptor Selectivity : SA4503 and PRE-084 target σ1 receptors, while GBR12909 modulates dopamine transport. Structural variations (e.g., methoxy vs. fluorophenyl groups) dictate target specificity .
- Therapeutic Applications :
- Side Effects: SA4503 avoids cholinomimetic effects seen with acetylcholinesterase inhibitors (e.g., tetrahydroaminoacridine) .
Biological Activity
1-(3-Phenylpropyl)piperazine dihydrochloride is a chemical compound that has garnered attention due to its significant biological activities, particularly as a selective sigma-1 receptor agonist. This article delves into the compound's biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClN, with a molecular weight of approximately 265.24 g/mol. The compound features a piperazine ring substituted with a phenylpropyl group, enhancing its solubility and reactivity in biological systems.
This compound primarily acts as a selective sigma-1 receptor agonist . Sigma-1 receptors are implicated in various physiological processes, including neuroprotection, modulation of neurotransmitter systems, and cellular signaling pathways. The compound's selectivity for sigma-1 receptors over sigma-2 receptors is notable, with reported IC50 values around 17.4 nM , indicating high potency in receptor binding.
Neuroprotective Effects
Research indicates that this compound may enhance brain plasticity and functional recovery following ischemic events such as strokes. Its action on sigma-1 receptors is believed to promote neuroprotection by modulating intracellular calcium levels and reducing oxidative stress.
Cardiovascular Implications
The compound has also demonstrated potential in inhibiting cardiac hypertrophy induced by angiotensin II, suggesting a role in cardiovascular health. This effect may be attributed to its ability to modulate signaling pathways involved in cardiac cell growth and survival.
Comparative Analysis with Other Compounds
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Piperazine | Basic six-membered ring | Simple structure without additional substituents |
| Trifluoperazine | Piperazine derivative | Contains fluorinated phenothiazine structure |
| Aripiprazole | Piperazine derivative | Partial agonist at dopamine receptors |
| Hydroxyzine | Piperazine derivative | Antihistamine properties; different pharmacological profile |
| SA 4503 | Piperazine derivative | Selective sigma-1 receptor agonist with distinct pharmacological effects |
This table highlights the distinctiveness of this compound, particularly its selective activity at sigma-1 receptors, which may lead to novel therapeutic applications not explored by other compounds.
Case Studies and Research Findings
Several studies have explored the pharmacological profile and biological effects of this compound:
- Dopamine and Norepinephrine Turnover : A study examined the effects of related compounds on dopamine and norepinephrine turnover in rat brains. While certain doses increased dopamine levels transiently, higher doses led to a decrease, indicating complex interactions within neurotransmitter systems .
- Analgesic Properties : In experimental models using CD-1 albino mice, various piperazine derivatives were tested for analgesic activity. Results indicated that some derivatives exhibited significant analgesic effects comparable to established analgesics like acetylsalicylic acid .
Q & A
Q. What techniques validate target engagement in disease models (e.g., Parkinson’s)?
- Use PET imaging with [¹¹C]cocaine analogs to visualize DAT occupancy. Corrogate with immunohistochemistry for tyrosine hydroxylase in striatal tissue .
Critical Considerations for Experimental Design
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
